molecular formula C15H14N4OS B2561482 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034505-59-2

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2561482
CAS No.: 2034505-59-2
M. Wt: 298.36
InChI Key: IJHMGQFVAVQSHA-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring, an imidazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form the thiophene ring . The imidazole and pyridine rings can be introduced through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OSC_{15}H_{16}N_{4}OS. Its structure incorporates a thiophene ring, an imidazole moiety, and a pyridine group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of IKK-2 : The compound has been shown to inhibit IκB kinase 2 (IKK-2), which plays a crucial role in the NF-kB signaling pathway. This pathway is involved in inflammatory responses and cancer progression. Inhibition of IKK-2 can lead to reduced expression of pro-inflammatory cytokines and growth factors associated with tumorigenesis .
  • Antimicrobial Activity : Compounds with similar structural features have demonstrated antibacterial properties. For instance, derivatives containing imidazole and pyridine rings have been reported to exhibit significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The presence of the imidazole ring is often linked to enhanced anticancer activity due to its ability to interfere with cellular signaling pathways .

Biological Activity Data

Activity Type Target IC50/MIC Values Reference
IKK-2 InhibitionIκB kinase 250 nM
AntibacterialStaphylococcus aureus (MRSA)10 μg/mL
AntitumorA549 Lung Cancer CellsIC50 = 25 μM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiophene derivatives, including compounds similar to this compound). The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA strains .

Case Study 2: Inhibition of NF-kB Pathway

Research focusing on the inhibition of the NF-kB pathway highlighted that compounds targeting IKK-2 could significantly reduce the expression of inflammatory mediators in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory diseases and cancers associated with aberrant NF-kB signaling .

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHMGQFVAVQSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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